molecular formula C18H16N4O10S3 B092069 Neoprontosil CAS No. 132-38-7

Neoprontosil

Cat. No. B092069
CAS RN: 132-38-7
M. Wt: 544.5 g/mol
InChI Key: RFBIZWALEVAHDX-UHFFFAOYSA-N
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Description

Neoprontosil, also known as Prontosil, is an antibacterial drug of the sulfonamide group . It was one of the earliest antimicrobial drugs and was widely used in the mid-20th century . It was discovered in 1932 by a research team at the Bayer Laboratories of the IG Farben conglomerate in Germany . Neoprontosil is also known as disodium sulfamidophenyl-2′-azo-7′-acetylamino-1′-hydroxynaphthalene-3′,6′-disulfonate .


Synthesis Analysis

The synthesis of Neoprontosil was part of a research program designed to find dyes that might act as antibacterial drugs in the body . The molecule was tested and found effective against some important bacterial infections in mice . The synthesis of Neoprontosil shares their chemical moiety with sulfonamides, which exhibit diverse modes of actions to serve as antimicrobials, diuretics, antidiabetics, and other clinical applications .


Molecular Structure Analysis

The molecular structure of Neoprontosil is C12H13N5O2S . It has a molar mass of 291.33 g/mol . The IUPAC name for Neoprontosil is 4-[(2,4-Diaminophenyl)azo]benzenesulfonamide .

Safety And Hazards

Neoprontosil is as active in equal dosage as sulfanilamide and less toxic, grain for grain . The therapeutic effect of Neoprontosil when given orally is probably greater than when given parenterally because of its slower renal elimination with the oral method .

Future Directions

The gut microbiota has a major role in defining the efficacy and toxicity of a broad range of drugs . Drug metabolism by intestinal microorganisms has been well recognized since the 1960s . For example, microbiota-driven drug metabolism is essential for the activation of certain azo prodrugs such as Prontosil and Neoprontosil, and can affect drug disposition . This concept of ‘pharmacomicrobiomics’ is now increasingly recognized .

properties

IUPAC Name

6-acetamido-4-hydroxy-3-[(4-sulfamoylphenyl)diazenyl]naphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O10S3/c1-9(23)20-14-8-13-10(6-15(14)34(27,28)29)7-16(35(30,31)32)17(18(13)24)22-21-11-2-4-12(5-3-11)33(19,25)26/h2-8,24H,1H3,(H,20,23)(H2,19,25,26)(H,27,28,29)(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALNLQYPLYWQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C2C=C(C(=C(C2=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

133-60-8 (di-hydrochloride salt)
Record name Neoprontosil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0074500, DTXSID90861788
Record name Neoprontosil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Acetamido-4-oxo-3-[2-(4-sulfamoylphenyl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neoprontosil

CAS RN

132-38-7, 133-60-8
Record name 6-(Acetylamino)-3-[2-[4-(aminosulfonyl)phenyl]diazenyl]-4-hydroxy-2,7-naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Neoprontosil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neoprontosil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 6-(acetylamino)-3-[[4-(aminosulphonyl)phenyl]azo]-4-hydroxynaphthalene-2,7-disulphonate
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